
4,4'-(1,3-Dimethyl-2,3-dihydro-1h-imidazole-4,5-diyl)dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3-Dimethyl-2,3-dihydro-1h-imidazole-4,5-diyl)dipyridine is a heterocyclic compound that features an imidazole ring fused with two pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Dimethyl-2,3-dihydro-1h-imidazole-4,5-diyl)dipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,3-dimethylimidazole with pyridine derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,3-Dimethyl-2,3-dihydro-1h-imidazole-4,5-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Applications De Recherche Scientifique
4,4’-(1,3-Dimethyl-2,3-dihydro-1h-imidazole-4,5-diyl)dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4’-(1,3-Dimethyl-2,3-dihydro-1h-imidazole-4,5-diyl)dipyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dimethyl-1,3-dihydro-2H-imidazole-2-one
- 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
4,4’-(1,3-Dimethyl-2,3-dihydro-1h-imidazole-4,5-diyl)dipyridine is unique due to its dual pyridine rings fused with an imidazole core. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
6628-96-2 |
|---|---|
Formule moléculaire |
C15H16N4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
4-(1,3-dimethyl-5-pyridin-4-yl-2H-imidazol-4-yl)pyridine |
InChI |
InChI=1S/C15H16N4/c1-18-11-19(2)15(13-5-9-17-10-6-13)14(18)12-3-7-16-8-4-12/h3-10H,11H2,1-2H3 |
Clé InChI |
UMUUHYNCVCOFSC-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(C(=C1C2=CC=NC=C2)C3=CC=NC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


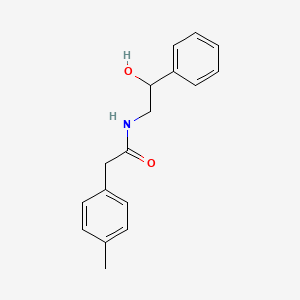
![Diisobutyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968565.png)
![N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11968567.png)


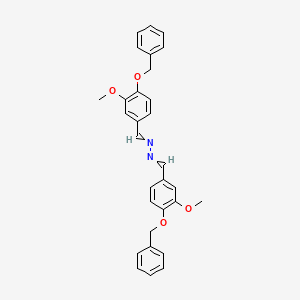

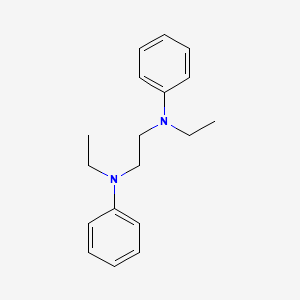

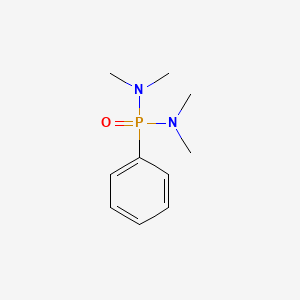
![(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)
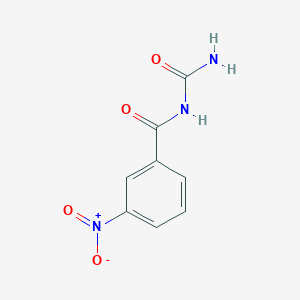
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968610.png)
![3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968614.png)
